molecular formula C8H13N3O4 B13110927 (S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid

(S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid

Cat. No.: B13110927
M. Wt: 215.21 g/mol
InChI Key: KYQJAXQLSVYZBQ-WHFBIAKZSA-N
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Description

(S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid is a chiral amino acid derivative This compound is of significant interest due to its unique structure, which includes both an amino group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving urea and an appropriate diketone under acidic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or an amine as the nucleophile.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or by employing chiral starting materials to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Cyclization: Utilizing industrial reactors to carry out the cyclization reaction efficiently.

    Automated Resolution: Employing automated systems for chiral resolution to ensure high yield and purity.

    Purification: Using techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitriles.

    Reduction: Reduction reactions can convert the carbonyl groups in the pyrimidine ring to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Alcohols, amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceuticals.

    Biochemistry: Used in the study of enzyme-substrate interactions due to its unique structure.

    Industrial Applications: Employed in the synthesis of complex organic molecules and as a precursor in the production of various chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Pathway Modulation: It can influence biochemical pathways by altering the activity of key enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)butanoic acid: Similar structure but with an additional carbon in the side chain.

    (S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)pentanoic acid: Another similar compound with a longer side chain.

Uniqueness

The uniqueness of (S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid lies in its specific stereochemistry and the presence of both an amino group and a pyrimidine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3O4

Molecular Weight

215.21 g/mol

IUPAC Name

(2S)-2-amino-3-[(5S)-1-methyl-2,4-dioxo-1,3-diazinan-5-yl]propanoic acid

InChI

InChI=1S/C8H13N3O4/c1-11-3-4(2-5(9)7(13)14)6(12)10-8(11)15/h4-5H,2-3,9H2,1H3,(H,13,14)(H,10,12,15)/t4-,5-/m0/s1

InChI Key

KYQJAXQLSVYZBQ-WHFBIAKZSA-N

Isomeric SMILES

CN1C[C@@H](C(=O)NC1=O)C[C@@H](C(=O)O)N

Canonical SMILES

CN1CC(C(=O)NC1=O)CC(C(=O)O)N

Origin of Product

United States

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